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Compound of Interest

Compound Name: Terevalefim

Cat. No.: B10759912

An Objective Evaluation of a Novel Phosphodiesterase 4B Inhibitor Against Current Standards
of Care in the Treatment of Idiopathic Pulmonary Fibrosis.

This guide provides a detailed comparative analysis of Nerandomilast (formerly Bl 1015550), a
first-in-class preferential phosphodiesterase 4B (PDE4B) inhibitor, against the established
treatments for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib and Pirfenidone. This document
is intended for researchers, scientists, and drug development professionals, offering a
comprehensive overview of the mechanisms of action, preclinical data, and pivotal clinical trial
outcomes for these therapies. All quantitative data are presented in structured tables for ease
of comparison, and detailed experimental protocols for the cited clinical trials are provided.
Signaling pathways and experimental workflows are visualized using Graphviz diagrams to
facilitate understanding.

Introduction to Therapeutic Agents for Idiopathic
Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the
relentless scarring of lung tissue.[1] For years, the therapeutic landscape was limited to two
antifibrotic agents, Nintedanib and Pirfenidone, which slow disease progression but are
associated with significant side effects.[2] The recent emergence of Nerandomilast offers a
novel therapeutic approach with a distinct mechanism of action, potentially addressing some of
the unmet needs in IPF treatment.[1][3]
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Mechanism of Action

The therapeutic agents discussed in this guide employ different mechanisms to combat the
progression of pulmonary fibrosis.

Nerandomilast is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme
highly expressed in the lungs that plays a crucial role in inflammation and fibrosis.[4] By
inhibiting PDE4B, Nerandomilast increases intracellular levels of cyclic adenosine
monophosphate (CAMP). This elevation in cAMP has dual antifibrotic and anti-inflammatory
effects, suppressing the activation of inflammatory cells and inhibiting fibroblast proliferation
and their transformation into myofibroblasts, the key effector cells in fibrosis.

Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases. It blocks the activity
of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR),
and vascular endothelial growth factor receptors (VEGFR). By inhibiting these signaling
pathways, Nintedanib interferes with the proliferation, migration, and differentiation of
fibroblasts into myofibroblasts.

Pirfenidone exhibits antifibrotic, anti-inflammatory, and antioxidant properties, though its exact
molecular target is not fully elucidated. It is known to downregulate the production of pro-fibrotic
and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-3) and tumor
necrosis factor-alpha (TNF-a). This modulation of key signaling pathways helps to reduce
fibroblast proliferation and the deposition of extracellular matrix.
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Caption: Signaling pathways of Nerandomilast, Nintedanib, and Pirfenidone.

Preclinical Evidence for Nerandomilast

Preclinical studies have demonstrated the anti-inflammatory and antifibrotic properties of
Nerandomilast in both in vitro and in vivo models of lung fibrosis. In a bleomycin-induced rat
model, Nerandomilast improved lung mechanics and reduced fibrosis as assessed by micro-
computed tomography and histology. It also led to a downregulation of epithelial injury
biomarkers, indicating its antifibrotic efficacy. Furthermore, in vitro studies have shown that
Nerandomilast suppresses TGF-B1-mediated fibroblast-to-myofibroblast transition and
extracellular matrix gene expression, with synergistic effects observed when combined with
Nintedanib.

Clinical Trial Data

The efficacy and safety of Nerandomilast, Nintedanib, and Pirfenidone have been evaluated in
large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The pivotal trials for
each drug are FIBRONEER-IPF for Nerandomilast, the pooled INPULSIS-1 and INPULSIS-2
trials for Nintedanib, and the ASCEND trial for Pirfenidone.
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Efficacy

The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key

measure of lung function.

Table 1: Primary Efficacy Endpoint - Change in Forced Vital Capacity (FVC)

Mean
Change .
. Differen
Treatme in FVC
ce vs.
. nt from
Drug Trial Dosage . . Placebo Placebo p-value
Duratio Baselin
(mLlyea
n e
r
(mLlyea
r
9 mg
Nerando FIBRON ]
) twice 52 weeks -84.6 -165.8 81.2 <0.001
milast EER-IPF ]
daily
18 mg
twice -98.6 67.2 <0.001
daily
_ ~ INPULSI 150 mg
Nintedani ]
0 twice 52 weeks -114.7 -239.9 125.2 <0.001
(pooled) daily
Pirfenido 2403
ASCEND 52 weeks -235 -428 193 <0.001
ne mg/day

Note: Data for Pirfenidone in the ASCEND trial is presented as the mean change in FVC at

week 52, not annualized.

Table 2: Key Secondary Efficacy Endpoints
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Drug Trial Endpoint Result p-value
Time to first
acute IPF
_ exacerbation, N
Nerandomilast FIBRONEER-IPF Not met Not significant

hospitalization
for respiratory

cause, or death

Time to first
) ) INPULSIS Hazard Ratio:
Nintedanib acute 0.005
(pooled) ) 0.64
exacerbation
Change in )
Difference vs.
SGRQ total 0.02
Placebo: -2.80
score
Change in 6-
Pirfenidone ASCEND minute walk Reduced decline 0.04
distance
Progression-free Hazard Ratio:
<0.001

survival 0.57

Safety and Tolerability

The safety and tolerability profiles of the three drugs differ, which is an important consideration
in clinical practice.

Table 3: Common Adverse Events (>10% incidence and more frequent than placebo)
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Nerandomilast

Nintedanib . .
(18 mg) Pirfenidone Placebo
Adverse Event INPULSIS
FIBRONEER- ASCEND (%) (pooled) (%)
(pooled) (%)
IPF (%)
Diarrhea 36.6 62.4 18.8 18.4 (INPULSIS)
Not reported
Nausea 245 36.1 8.7 (INPULSIS)
>10%
Decreased Not reported
_ 10.3 20.7 7.9 (ASCEND)
Appetite >10%
- Not reported
Vomiting 11.6 12.9 3.2 (INPULSIS)
>10%
_ _ Not reported
Abdominal Pain 14.6 14.4 4.3 (INPULSIS)
>10%
Not reported Not reported
Rash 28.1 9.0 (ASCEND)
>10% >10%
Photosensitivity Not reported Not reported
, 9.7 1.1 (ASCEND)
Reaction >10% >10%

Table 4: Treatment Discontinuation due to Adverse Events

Discontinuation

Placebo

Drug Trial Discontinuation
Rate (%)
Rate (%)

Nerandomilast (18

FIBRONEER-IPF 14.0 10.7
mg)
Nintedanib INPULSIS (pooled) 20.6 15.0
Pirfenidone ASCEND 14.4 10.8

Experimental Protocols
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The following sections provide an overview of the methodologies for the pivotal Phase 3 clinical

trials.

FIBRONEER-IPF (Nerandomilast)

Official Title: A Double Blind, Randomized, Placebo-controlled Trial Evaluating the Efficacy
and Safety of nerandomilast Over at Least 52 Weeks in Patients With Idiopathic Pulmonary
Fibrosis (IPF).

Design: A Phase 3, double-blind, randomized, placebo-controlled trial. Patients were
randomized 1:1:1 to receive Nerandomilast 9 mg twice daily, Nerandomilast 18 mg twice
daily, or placebo for at least 52 weeks. Randomization was stratified by the use of
background antifibrotic therapy.

Patient Population: 1,177 patients with IPF across more than 30 countries.
Inclusion Criteria: Diagnosis of IPF.
Exclusion Criteria: Not detailed in the provided search results.

Primary Endpoint: Absolute change from baseline in Forced Vital Capacity (FVC) in mL at
week 52.

Key Secondary Endpoint: Time to the first occurrence of a composite of acute IPF
exacerbation, hospitalization for a respiratory cause, or death.

INPULSIS (Nintedanib)

Official Title: Efficacy and Safety of Nintedanib in Patients With Idiopathic Pulmonary
Fibrosis.

Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials
(INPULSIS-1 and INPULSIS-2). Patients were randomized 3:2 to receive Nintedanib 150 mg
twice daily or placebo for 52 weeks.

Patient Population: 1,066 patients in 24 countries.
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Inclusion Criteria: Age 240 years, diagnosis of IPF within 5 years, FVC 250% of predicted
value, and diffusing capacity for carbon monoxide (DLCO) of 30—79% of predicted value.

Exclusion Criteria: Not detailed in the provided search results.
Primary Endpoint: Annual rate of decline in FVC in mL.

Key Secondary Endpoints: Change from baseline in the total score on the St. George's
Respiratory Questionnaire (SGRQ) and time to first acute exacerbation.

ASCEND (Pirfenidone)

Official Title: Efficacy and Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis
(IPF).

Design: A Phase 3, randomized, double-blind, placebo-controlled trial. Patients were
randomized 1:1 to receive oral Pirfenidone (2403 mg/day) or placebo for 52 weeks.

Patient Population: 555 patients at 127 centers.

Inclusion Criteria: Diagnosis of IPF, age 40-80 years, FVC 50-90% of predicted, DLCO 30-
90% of predicted.

Exclusion Criteria: Not detailed in the provided search results.
Primary Endpoint: Change in percent predicted FVC from baseline to week 52.

Key Secondary Endpoints: Change in 6-minute walk distance and progression-free survival.
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Pivotal Phase 3 Clinical Trial Workflow for IPF
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(Inclusion/Exclusion Criteria)
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- Secondary Endpoints

Data Analysis
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Caption: Generalized workflow for the pivotal Phase 3 IPF clinical trials.

Conclusion

Nerandomilast has demonstrated a statistically significant and clinically meaningful reduction in
the decline of lung function in patients with IPF, as evidenced by the FIBRONEER-IPF trial. Its
novel mechanism of action as a preferential PDE4B inhibitor offers a new therapeutic strategy
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for this devastating disease. While it did not meet its key secondary endpoint related to acute
exacerbations, hospitalizations, or death, the primary efficacy results are robust.

In comparison to the established therapies, Nintedanib and Pirfenidone, Nerandomilast shows
a comparable effect in slowing FVC decline. The safety profile of Nerandomilast appears
favorable, with a similar rate of discontinuation due to adverse events as placebo and a
different spectrum of common side effects compared to Nintedanib and Pirfenidone.
Specifically, the high incidence of diarrhea and nausea with Nintedanib, and nausea and rash
with Pirfenidone, may not be as prominent with Nerandomilast, although diarrhea was the most
frequent adverse event in the FIBRONEER-ILD trial.

The availability of a new therapeutic class for IPF is a significant advancement. The distinct
mechanism of action and safety profile of Nerandomilast may offer a valuable alternative for
patients who do not tolerate or respond adequately to existing treatments. Further research,
including long-term extension studies and real-world evidence, will be crucial to fully elucidate
the position of Nerandomilast in the clinical management of IPF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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